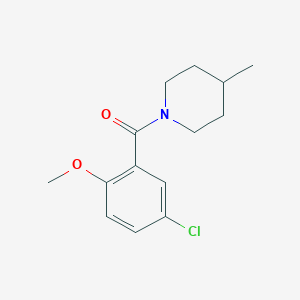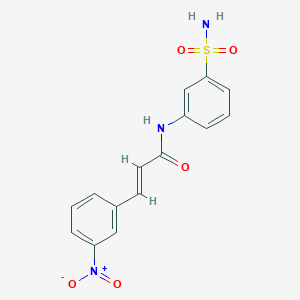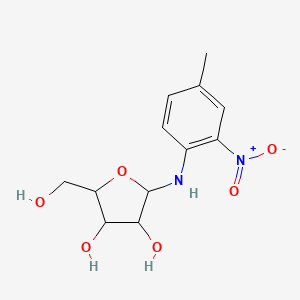![molecular formula C15H17NO2 B3914385 N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE](/img/structure/B3914385.png)
N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The furan ring, which is a five-membered aromatic ring containing one oxygen atom, is a key structural component in many natural and synthetic compounds. This particular compound combines the furan ring with a phenylbutanamide moiety, potentially enhancing its biological activity and making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Attachment of the Phenylbutanamide Moiety: This step involves the formation of an amide bond between the furan ring and the phenylbutanamide moiety. This can be achieved through the reaction of a furan-2-ylmethylamine with a phenylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving the furan ring.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenylbutanamide moiety may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: A simple furan derivative with a formyl group.
Furan-2,5-dione: An oxidized furan derivative.
Tetrahydrofuran: A reduced furan derivative.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE is unique due to its combination of the furan ring and the phenylbutanamide moiety, which may confer enhanced biological activity and specificity compared to simpler furan derivatives. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-14(12-7-4-3-5-8-12)15(17)16-11-13-9-6-10-18-13/h3-10,14H,2,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNRCWAEGLFQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3914302.png)

![N-(2-ethoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3914318.png)
![2,2,2-trifluoro-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B3914319.png)

![(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-CHLOROBENZOATE](/img/structure/B3914334.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B3914342.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B3914351.png)

![N-[(3-methylpyridin-4-yl)methyl]-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B3914359.png)
![(5-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B3914369.png)
![8-(4-ETHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B3914381.png)
![Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3914390.png)
![3-benzyl-5-[5-(methoxymethyl)-2-furyl]-1H-1,2,4-triazole](/img/structure/B3914392.png)
